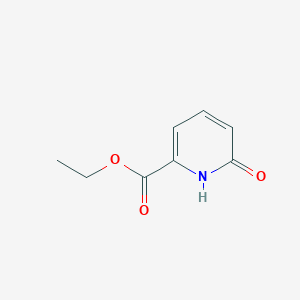

Ethyl 6-hydroxypyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-hydroxypyridine-2-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The pyridine ring is a versatile scaffold that can be modified to produce a wide range of biologically active molecules.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-(hydroxymethyl)pyridine-2-carboxylates involves hydrogenation processes where side reactions such as hydrogenolysis can occur, but with optimized conditions, pure products can be obtained . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate and involves coupling with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. Ethyl 6-hydroxyfulvene-1-carboxylate, for example, exhibits chemo-selectivity in its reaction with nucleophiles, reacting only with primary amines to afford stable condensation products . Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield dihydropyrrolo[3'4-c]pyridin-7-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, amino, and carboxylate groups can affect the compound's solubility, stability, and reactivity. For instance, the stability of condensation products of ethyl 6-hydroxyfulvene-1-carboxylate under acidic and basic conditions suggests potential utility as a protecting reagent for primary amines . The thermal properties and stability of these compounds can also be studied using DFT analyses, as demonstrated for thieno[2,3-c]pyridine derivatives .

科学的研究の応用

Synthesis and Chemical Properties

- Ethyl 6-hydroxypyridine-2-carboxylate derivatives are synthesized for various chemical applications. For instance, a study described the synthesis of functionalised pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate (Arrault et al., 2002). Another research focused on synthesizing ethyl 2-methyl-2,3-butadienoate, which acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines (Zhu et al., 2003).

Biological and Medical Research

- In biological research, ethyl 6-hydroxypyridine-2-carboxylate derivatives are examined for their influence on physiological processes. A study demonstrated that 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate enhances cerebral blood flow in rats, both in normal and ischemic conditions (Gan'shina et al., 2011). Additionally, research on traumatic brain injury (TBI) showed that 2-ethyl-6-methyl-3-hydroxypyridine succinate can positively influence RBCs' functional and metabolic parameters, as well as microcirculatory brain structures (Anastasia et al., 2021).

Material Science and Corrosion Studies

- In material science, the derivatives of ethyl 6-hydroxypyridine-2-carboxylate are explored for their potential in corrosion inhibition. A study investigated the efficiency of pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, in mitigating acid corrosion of mild steel (Saranya et al., 2020).

Crystallography and Molecular Structure Studies

- The molecular arrangements of substituted hydroxypyridine carboxylic acids, including ethyl 6-hydroxypyridine-2-carboxylate, are investigated to understand their crystallographic properties. Such studies provide insights into the molecular structures and potential applications in various fields (May et al., 2019).

作用機序

Mode of Action

It is suggested that it may act as a restrictor of oxidative phosphorylation and a pro-oxidant . This could be a result of the manifestation of its prototropic tautomerism .

Biochemical Pathways

It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, possess physiological relevance and are often included in metabolomics measurements .

Pharmacokinetics

The compound has a molecular weight of 167.17 , which may influence its bioavailability and pharmacokinetics.

Result of Action

It is suggested that it may have a role in oxidative phosphorylation .

Action Environment

It is known that the compound is a solid and should be stored at room temperature .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

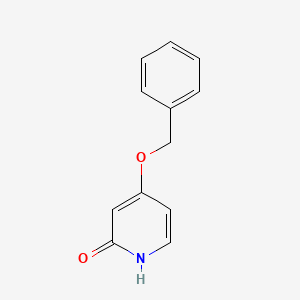

ethyl 6-oxo-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h3-5H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTPNYOMVLJREU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429013 |

Source

|

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxypyridine-2-carboxylate | |

CAS RN |

53389-00-7 |

Source

|

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)